![molecular formula C13H14ClN3O3 B13482907 2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide](/img/structure/B13482907.png)
2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide
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Overview
Description
2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide is a compound known for its role as a thalidomide analogue. Thalidomide is known for recruiting E3 Ligase, which is involved in the ubiquitinylation and subsequent destruction of specific proteins . This compound features a chloroacetamide group, which is a thiol-specific reactive group .
Preparation Methods
The synthesis of 2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide involves several steps. One common synthetic route includes the reaction of 2,6-dioxopiperidine with 3-aminoacetophenone under specific conditions to form the intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final compound . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, particularly with thiol-containing compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide involves the recruitment of E3 Ligase, which facilitates the ubiquitinylation and subsequent degradation of target proteins . The chloroacetamide group in the compound is thiol-specific, allowing it to form covalent bonds with thiol groups in proteins, thereby tagging them for degradation .
Comparison with Similar Compounds
2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide is unique due to its specific structure and reactivity. Similar compounds include:
Thalidomide: The parent compound, known for its role in recruiting E3 Ligase.
Lenalidomide: Another thalidomide analogue with similar protein degradation properties.
Pomalidomide: A more potent analogue used in various therapeutic applications.
These compounds share similar mechanisms of action but differ in their potency, specificity, and applications .
Properties
Molecular Formula |
C13H14ClN3O3 |
---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-chloro-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C13H14ClN3O3/c14-7-12(19)16-9-3-1-2-8(6-9)15-10-4-5-11(18)17-13(10)20/h1-3,6,10,15H,4-5,7H2,(H,16,19)(H,17,18,20) |
InChI Key |
RAHLJETULYNAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC(=CC=C2)NC(=O)CCl |
Origin of Product |
United States |
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